molecular formula C8H17O3P B14668967 Phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester CAS No. 51639-17-9

Phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester

Cat. No.: B14668967
CAS No.: 51639-17-9
M. Wt: 192.19 g/mol
InChI Key: SKENHCHIQYHFJZ-UHFFFAOYSA-N
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Description

Phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester is an organophosphorus compound with the molecular formula C8H15O3P It is a derivative of phosphinic acid and is characterized by the presence of an ethoxyethenyl group attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester can be achieved through several methods. One common approach involves the reaction of ethyl phosphinate with alkenes or alkynes under thermal radical conditions. For instance, the reaction can be initiated using azobisisobutyronitrile (AIBN) as a radical initiator, leading to the formation of the desired product in good yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar radical addition reactions. The process is optimized to ensure high yields and purity of the final product. The use of efficient catalysts and controlled reaction conditions are crucial for the industrial-scale production of phosphinic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the ester group to the corresponding alcohol.

    Substitution: The ethoxyethenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include phosphine oxides, alcohols, and substituted phosphinic acid derivatives. These products have diverse applications in organic synthesis and materials science.

Scientific Research Applications

Phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity. The specific pathways involved depend on the nature of the target molecule and the functional groups present on the phosphinic acid derivative.

Comparison with Similar Compounds

Similar Compounds

    Phosphonic acid derivatives: These compounds have similar structures but differ in the oxidation state of the phosphorus atom.

    Phosphine oxides: These are oxidation products of phosphinic acids and have different reactivity and applications.

    Phosphonates: These compounds contain a phosphorus-carbon bond and have distinct chemical properties compared to phosphinic acids.

Uniqueness

Phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

51639-17-9

Molecular Formula

C8H17O3P

Molecular Weight

192.19 g/mol

IUPAC Name

1-ethoxy-2-[ethoxy(ethyl)phosphoryl]ethene

InChI

InChI=1S/C8H17O3P/c1-4-10-7-8-12(9,6-3)11-5-2/h7-8H,4-6H2,1-3H3

InChI Key

SKENHCHIQYHFJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC=CP(=O)(CC)OCC

Origin of Product

United States

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